molecular formula C24H26N2O5 B2925809 ethyl 2-[(2-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate CAS No. 868224-41-3

ethyl 2-[(2-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate

Cat. No.: B2925809
CAS No.: 868224-41-3
M. Wt: 422.481
InChI Key: WDQXBBHRGYWDIL-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate is a synthetic organic compound featuring a propanoate ester backbone linked to a substituted isoquinolinone moiety.

Properties

IUPAC Name

ethyl 2-[2-[2-(2,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-5-30-24(29)17(4)31-21-8-6-7-19-18(21)11-12-26(23(19)28)14-22(27)25-20-13-15(2)9-10-16(20)3/h6-13,17H,5,14H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQXBBHRGYWDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate typically involves multiple steps. The process begins with the preparation of the core isoquinoline structure, followed by the introduction of the carbamoyl and ester groups. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable leaving groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[(2-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which ethyl 2-[(2-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular processes and signaling pathways. The exact mechanism can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several agrochemical propanoate derivatives, particularly those with aromatic ether linkages and ester functionalities. Below is a detailed comparison:

Structural and Functional Group Analysis

Compound Name Key Substituents Molecular Weight (g/mol) Primary Use
Ethyl 2-[(2-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate Isoquinolinone, carbamoyl, 2,5-dimethylphenyl ~463.5 (estimated) Likely fungicidal/antifungal
Fenoxaprop-ethyl (Ethyl 2-(4-((6-chloro-2-benzoxazolyl)oxy)phenoxy)propanoate) Benzoxazolyloxy, chloro 361.8 Herbicide (ACCase inhibitor)
Quizalofop-P-ethyl (Ethyl 2-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)propanoate) Quinoxalinyloxy, chloro 372.8 Herbicide (grass-selective)
Pyraflufen-ethyl (Ethyl 2-chloro-5-(4-chloro-5-difluoromethoxy-1-methylpyrazol-3-yl)-4-fluorophenoxyacetate) Pyrazole, difluoromethoxy 412.2 Herbicide (PPO inhibitor)

Key Observations:

  • Backbone Similarity: All compounds share a propanoate ester core, critical for membrane permeability and target binding .
  • Aromatic Systems: The target compound’s isoquinolinone and carbamoyl groups distinguish it from analogs like fenoxaprop-ethyl (benzoxazole) or quizalofop-P-ethyl (quinoxaline). These differences likely modulate target specificity and potency.

Efficacy and Selectivity

  • Fungicidal Potential: The compound’s isoquinolinone moiety resembles strobilurin derivatives (e.g., azoxystrobin, pyraclostrobin), which inhibit fungal respiration by binding to the Qo site of cytochrome bc₁ . However, the carbamoyl group may enhance binding affinity or alter resistance profiles compared to traditional strobilurins.
  • Herbicidal Contrast: Unlike fenoxaprop-ethyl, which targets grasses, the dimethylphenyl-carbamoyl group in the target compound likely reduces phytotoxicity, expanding its utility to broader crops .

Physicochemical Properties

  • Metabolic Stability : The carbamoyl linkage may slow hydrolysis in planta compared to simpler esters, as seen in pyraflufen-ethyl .

Biological Activity

Ethyl 2-[(2-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate (CAS Number: 868224-41-3) is a complex organic compound with a unique molecular structure that suggests significant potential in medicinal chemistry. This compound incorporates an isoquinoline framework and a carbamoyl group, both of which are associated with various biological activities.

Molecular Structure

The molecular formula of this compound is C24H26N2O5. The structure features multiple functional groups that may interact with biological targets, potentially influencing its pharmacological profile.

Property Value
Molecular FormulaC24H26N2O5
Molecular Weight422.48 g/mol
CAS Number868224-41-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the isoquinoline core and the introduction of the carbamoyl and ethoxy groups. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are utilized to monitor the synthesis and confirm the structure of intermediates and final products.

Research indicates that compounds with similar structures may exert their biological effects through various mechanisms, including:

  • Enzyme Inhibition : Compounds like benzamides often inhibit specific enzymes crucial for cell proliferation and survival.
  • Receptor Modulation : Interaction with receptors involved in signaling pathways can lead to altered cellular responses.
  • Antioxidant Activity : Some isoquinoline derivatives demonstrate antioxidant properties, potentially protecting cells from oxidative stress.

Case Studies and Research Findings

  • Anticancer Activity : Studies have shown that similar isoquinoline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds targeting dihydrofolate reductase (DHFR) have been effective in reducing tumor growth by disrupting nucleotide synthesis pathways .
  • Neuroprotective Effects : Isoquinoline derivatives have been investigated for neuroprotective properties, suggesting potential applications in neurodegenerative diseases.
  • Antimicrobial Properties : Some studies indicate that compounds containing isoquinoline structures possess antimicrobial activity, making them candidates for further exploration in infectious disease treatment .

Analytical Methods

To assess the biological activity of this compound, various analytical methods are employed:

  • Spectroscopic Techniques : Infrared spectroscopy (IR) is used for functional group identification while mass spectrometry (MS) helps determine molecular weight.
  • Chromatographic Methods : High-performance liquid chromatography (HPLC) is often utilized for purity assessment and quantification of active compounds.

Applications

Given its unique structure and potential biological activities, this compound could find applications in:

  • Medicinal Chemistry : Development of new therapeutic agents targeting cancer or neurodegenerative diseases.
  • Pharmaceutical Research : Further studies to explore its efficacy and safety profiles in clinical settings.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 2-[(2-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate, and how can its purity be validated?

  • Methodological Answer : A typical synthesis involves coupling intermediates like carbamoylmethyl-substituted isoquinolinone derivatives with ethyl propanoate precursors via esterification or amidation. Catalytic agents such as EDC●HCl and DMAP are effective for activating carboxyl groups, as demonstrated in analogous syntheses of structurally related esters . For purity validation, high-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) are essential. Compare observed NMR shifts (e.g., carbonyl peaks at δ ~170–175 ppm) with computational predictions or literature benchmarks to confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for the isoquinolinone and carbamoyl moieties.
  • HRMS : Confirm molecular ion ([M+H]⁺/[M–H]⁻) accuracy within 3 ppm error margins.
  • IR Spectroscopy : Validate carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹).
    Discrepancies arise from solvent impurities or tautomeric equilibria; repeat experiments in deuterated solvents (e.g., DMSO-d₆) and cross-validate with computational models (DFT-based NMR prediction) .

Q. What solvent systems and reaction conditions optimize the yield of this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DCM, DMF) enhance solubility of intermediates. Reactions under inert atmospheres (N₂/Ar) at 0–25°C minimize side reactions. For example, a 72-hour reaction at 25°C with stoichiometric EDC●HCl achieved 92% yield in a related ester synthesis . Monitor progress via TLC (silica gel, ethyl acetate/hexane eluent) and optimize pH (5–7) to stabilize reactive intermediates.

Advanced Research Questions

Q. How can computational modeling predict the reactivity and regioselectivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density maps. For example, Fukui indices identify nucleophilic/electrophilic sites on the isoquinolinone ring, guiding functionalization at the 5-oxy position. Reaction path sampling (e.g., NEB method) evaluates energy barriers for proposed mechanisms . Pair computational results with experimental kinetics (e.g., Arrhenius plots) to validate predictions .

Q. What strategies resolve contradictions in observed vs. theoretical spectral data?

  • Methodological Answer : Discrepancies between experimental and calculated NMR shifts often arise from dynamic effects (e.g., rotameric states). Apply:

  • Solvent Correction : Use COSMO-RS to account for solvent polarity in DFT calculations.
  • Dynamic NMR (DNMR) : Analyze temperature-dependent line broadening to detect conformational exchange.
  • X-ray Crystallography : Resolve absolute configuration and compare bond lengths/angles with computational geometries .

Q. How can reaction engineering principles improve scalability while maintaining stereochemical fidelity?

  • Methodological Answer : Implement continuous-flow reactors to enhance heat/mass transfer, reducing side reactions. For stereocontrol:

  • Use chiral auxiliaries (e.g., Evans oxazolidinones) during carbamoyl group installation.
  • Optimize residence time distribution (RTD) in tubular reactors to prevent epimerization.
  • Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® IA column) and correlate with CFD simulations of flow profiles .

Q. What methodologies assess the compound’s stability under physiological or catalytic conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : TGA/DSC analysis (5–10°C/min ramp) identifies decomposition thresholds.
  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and quantify degradation via LC-MS.
  • Oxidative Stability : Expose to H₂O₂/UV and track peroxide formation via iodometric titration.
    Computational tools (e.g., molecular dynamics) model interaction with aqueous environments or metal catalysts .

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